1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- is a heterocyclic compound that features a thiadiazole ring fused with a benzodioxole moiety and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- typically involves the reaction of substituted benzaldehydes with thiadiazole derivatives. One common method includes the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction. This reaction is carried out in ethanol at room temperature, yielding high product efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiadiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of specific enzymes, making it a candidate for biochemical studies.
Industry: Its derivatives are used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- involves its interaction with molecular targets such as the STAT3 enzyme. By binding to the active site of this enzyme, it inhibits its activity, thereby exerting anticancer effects. The pathways involved include the disruption of signaling cascades that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-propyl-
- 1,3,4-Thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets like STAT3, making it a more potent inhibitor compared to similar compounds .
Properties
CAS No. |
83796-18-3 |
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Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H11N3O2S/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,16,18) |
InChI Key |
NIRXRSLSDTWCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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